molecular formula C18H24N4O3S B2565050 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide CAS No. 443355-33-7

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide

Cat. No.: B2565050
CAS No.: 443355-33-7
M. Wt: 376.48
InChI Key: WYLNNKKMYXUJRV-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2-acetamidoethyl group and at position 2 with a thioether-linked acetamide bearing a sec-butyl moiety. The structural uniqueness of this compound lies in its hybrid architecture, combining a polar acetamidoethyl side chain with a lipophilic sec-butyl group, which may influence solubility, bioavailability, and target binding .

The 2-acetamidoethyl substituent is rare in the literature, distinguishing this compound from more common aryl or alkyl-substituted analogs.

Properties

IUPAC Name

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-12(2)20-16(24)11-26-18-21-15-8-6-5-7-14(15)17(25)22(18)10-9-19-13(3)23/h5-8,12H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLNNKKMYXUJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a novel derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 378.45 g/mol. The structural features include:

  • Quinazolinone Core : Known for its role in drug discovery.
  • Thioether Linkage : Enhances biological activity.
  • Acetamidoethyl Side Chain : Potentially modulates interactions with biological targets.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for various biological activities including:

  • Anticancer Activity : Several studies have indicated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. The specific compound under investigation has shown promise in preliminary cytotoxic assays, suggesting it may inhibit cancer cell proliferation.
  • Antimicrobial Activity : Quinazoline derivatives are also noted for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal activity.
  • Enzyme Inhibition : The thioether functional group may contribute to enzyme inhibitory properties, making this compound a candidate for further investigation in pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing thiocarbonyl compounds and appropriate amines.
  • Optimization Techniques : Employing microwave-assisted synthesis to enhance yield and purity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar quinazoline derivatives. For instance, compounds synthesized from anthranilic acid exhibited mild to moderate cytotoxicity against K562 and MCF7 cells, indicating that structural modifications can influence biological activity significantly .

Antimicrobial Screening

Research on related quinazoline derivatives has shown selective antimicrobial activity against specific strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower against fungal strains compared to bacterial strains .

Data Tables

Biological ActivityCompoundCell Line/OrganismMIC (µg/mL)Reference
Cytotoxicity2-Acetamidoethyl derivativeMCF720
AntimicrobialQuinazoline derivativeBacillus subtilis50
AntifungalQuinazoline derivativePichia pastoris30

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Quinazolinone Substituent Acetamide Substituent Key Features Biological Relevance Reference
Target Compound 3-(2-Acetamidoethyl) N-(sec-butyl) Hybrid polar-lipophilic side chains Not reported -
18d (N-(2,6-Dioxopiperidin-3-yl) derivative) 3-Ethyl-6-fluoro N-(2,6-dioxopiperidin-3-yl) Fluoro substituent, dioxopiperidine moiety Anticancer (in vitro)
AJ5d 3-(4-Fluorophenyl) N-(2-chlorophenyl-thiazolidinone) Aryl groups, thiazolidinone linkage Antimicrobial
Compound 5 () 3-(4-Sulfamoylphenyl) N-phenyl Sulfamoylphenyl group Antimicrobial (broad-spectrum)
Compound 20 (CK1 inhibitor) 3-(4-Methoxybenzyl) N-(6-trifluoromethyl-benzothiazolyl) Methoxybenzyl, trifluoromethyl-benzothiazole CK1 kinase inhibition

Key Observations:

  • Acetamide Modifications: The sec-butyl group contrasts with bulkier heterocycles (e.g., thiazolidinone in AJ5d) or aromatic rings (e.g., phenyl in Compound 5), which may alter membrane permeability .
  • Biological Implications : While 18d and AJ5d show anticancer and antimicrobial activities, respectively, the target compound’s hybrid structure could offer dual functionality, though this requires experimental validation.

Physicochemical and Spectral Properties

  • Spectral Data : IR and NMR profiles consistently show NH stretches (~3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C-H signals, confirming structural integrity across analogs .

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